Meclonazepam

Descripción general

Descripción

Es estructuralmente similar al clonazepam y tiene propiedades sedantes y ansiolíticas, así como efectos antiparasitarios contra el gusano parásito Schistosoma mansoni . A pesar de sus posibles usos terapéuticos, el meclonazepam nunca se comercializó como medicamento y en cambio apareció en línea como una droga de diseño .

Métodos De Preparación

La síntesis del meclonazepam implica la formación de una estructura central de benzodiazepina. Una ruta sintética común incluye la reacción del cloruro de 2-clorobenzoílo con metilamina para formar 2-clorobenzamida. Este intermedio se hace reaccionar luego con cloruro de 2-nitrobencilo para formar el compuesto nitro correspondiente, que se cicla para formar el núcleo de benzodiazepina. El paso final implica la reducción del grupo nitro para formar this compound .

Análisis De Reacciones Químicas

El meclonazepam experimenta varios tipos de reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Schistosomiasis Treatment

Meclonazepam has been identified as a promising candidate for the treatment of schistosomiasis, particularly against Schistosoma mansoni and Schistosoma haematobium. Initial evaluations indicated that this compound effectively induces paralysis and kills juvenile worms, a significant advantage over the current frontline therapy praziquantel, which is less effective against immature stages of the parasite .

Structural Modifications and Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its therapeutic index while reducing sedative side effects. Modifications at various positions on the benzodiazepine ring have yielded compounds that maintain antiparasitic activity but exhibit lower sedation potential. For instance, derivatives such as MYM-V-56 and MYM-III-10 have shown promise in preclinical models, demonstrating comparable efficacy to this compound with reduced CNS activity .

Clinical Trials

This compound was evaluated in clinical trials where it demonstrated curative effects against schistosomiasis; however, its development was hindered by dose-limiting side effects such as drowsiness and muscle weakness. These adverse reactions are typical of benzodiazepines due to their action on the central nervous system .

Animal Studies

In murine models, this compound treatment resulted in a significant shift of adult worms from the mesenteric vasculature to the liver, indicating effective targeting of the parasites. The studies showed that after treatment with this compound, 100% of adult worms were found in the liver, demonstrating its efficacy in clearing infections .

Comparative Efficacy

A comparison table summarizing the efficacy of this compound and its derivatives against schistosomiasis is presented below:

| Compound | Efficacy Against Juvenile Worms | Sedative Effects | Notes |

|---|---|---|---|

| This compound | Yes | High | Original compound with significant CNS activity |

| MYM-V-56 | Yes | Low | Modified for reduced sedation |

| MYM-III-10 | Yes | Low | Enhanced therapeutic index |

Mecanismo De Acción

El meclonazepam ejerce sus efectos al mejorar la actividad del neurotransmisor ácido gamma-aminobutírico (GABA) en el receptor GABA-A . Esta mejora aumenta los efectos inhibitorios del GABA, lo que lleva a propiedades sedantes, ansiolíticas y relajantes musculares . Se cree que los efectos antiparasitarios del this compound se deben a su capacidad de interrumpir el sistema nervioso del gusano parásito Schistosoma mansoni .

Comparación Con Compuestos Similares

El meclonazepam es similar a otras benzodiazepinas como el clonazepam, el flubromazolam y el diclazepam . es único en su combinación de propiedades sedantes, ansiolíticas y antiparasitarias . A diferencia de muchas otras benzodiazepinas, el this compound nunca se comercializó como medicamento y en cambio apareció como una droga de diseño .

Compuestos similares

- Clonazepam

- Flubromazolam

- Diclazepam

- Deschloroetizolam

Actividad Biológica

Meclonazepam (MCLZ), a benzodiazepine derivative, has garnered attention for its potential as an antischistosomal agent, particularly against Schistosoma mansoni and Schistosoma haematobium. Discovered in the 1970s, MCLZ was initially sidelined due to significant sedative side effects. However, recent studies have highlighted its biological activity, particularly its efficacy in treating schistosomiasis, a neglected tropical disease affecting over 200 million people worldwide.

This compound's mechanism involves inducing apoptosis in schistosome parasites through the activation of pro-apoptotic caspases. Research indicates that MCLZ can cause extensive tegument damage and directly kill parasites, demonstrating a rapid action within hours of administration. In rodent models, MCLZ treatment results in a significant shift of adult worms from the mesenteric vasculature to the liver, indicating paralysis and death of the parasites .

Key Findings:

- Caspase Activation : High levels of caspase activity were detected three hours post-treatment with MCLZ, indicating its pro-apoptotic effects on schistosomes .

- Efficacy Against Drug-Resistant Strains : MCLZ remains effective against praziquantel-resistant strains of schistosomes, presenting it as a potential alternative treatment option .

Structure-Activity Relationship

The structure-activity relationship (SAR) of this compound has been explored to understand its biological efficacy better. The amide moiety is identified as a critical pharmacophoric unit for the schistosomicidal activity of benzodiazepines. Substitutions on this moiety can significantly affect the drug's activity and side effects .

| Compound | Key Features | Efficacy Against Schistosomiasis |

|---|---|---|

| This compound (MCLZ) | Amide moiety critical for activity; sedative effects noted | Effective against S. mansoni and S. haematobium |

| Praziquantel (PZQ) | Broad-spectrum efficacy; resistance reported | High cure rates but resistance issues |

Clinical Trials and Case Studies

A small-scale human trial demonstrated that while MCLZ effectively cured infections with S. mansoni and S. haematobium, it also led to pronounced sedation at therapeutic doses. This highlights the need for further research into mitigating these side effects while maintaining efficacy .

In animal studies, MCLZ was administered at doses of 100 mg/kg, resulting in a complete shift of worms to the liver within three hours post-treatment. This rapid action underscores its potential as an effective therapy for schistosomiasis .

Comparative Analysis with Praziquantel

While praziquantel remains the frontline treatment for schistosomiasis, reports of treatment failures and emerging resistance necessitate alternative therapies like MCLZ. Unlike praziquantel, which primarily affects adult worms, MCLZ demonstrates efficacy against juvenile stages as well .

Propiedades

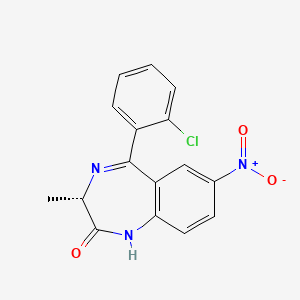

IUPAC Name |

(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUVYJCAFWGNSY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207366 | |

| Record name | Meclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58662-84-3 | |

| Record name | Meclonazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58662-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclonazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058662843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MECLONAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN43209SMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.